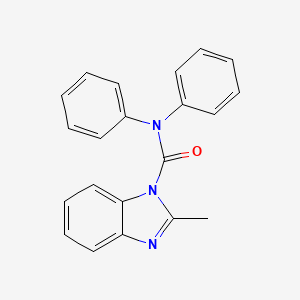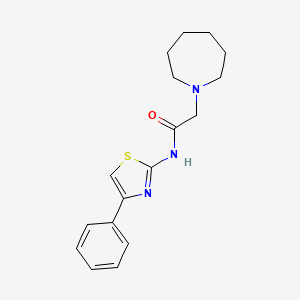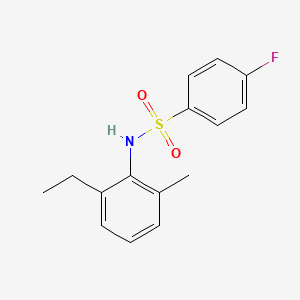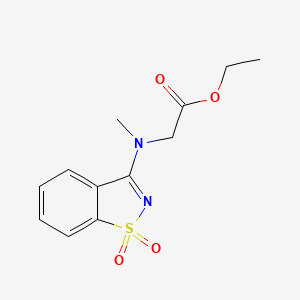![molecular formula C17H14Cl2N2O2 B5818005 3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5818005.png)
3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the oxadiazole family, which is known for its diverse biological activities.
科学研究应用
3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its antimicrobial, antifungal, and anticancer activities. In agricultural chemistry, it has been evaluated for its insecticidal and herbicidal properties. In materials science, it has been explored for its potential as a corrosion inhibitor.
作用机制
The mechanism of action of 3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and receptors. For example, it has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in cell division.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole vary depending on the application. In medicinal chemistry, it has been shown to have antibacterial, antifungal, and anticancer properties. In agricultural chemistry, it has been demonstrated to have insecticidal and herbicidal effects. In materials science, it has been found to have corrosion inhibiting properties.
实验室实验的优点和局限性
The advantages and limitations of using 3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole in lab experiments depend on the specific application. In medicinal chemistry, its advantages include its broad-spectrum antimicrobial and anticancer activities, while its limitations include its potential toxicity. In agricultural chemistry, its advantages include its effectiveness against pests and weeds, while its limitations include its potential impact on non-target organisms. In materials science, its advantages include its ability to inhibit corrosion, while its limitations include its compatibility with different materials.
未来方向
There are several future directions for the study of 3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole. In medicinal chemistry, future research could focus on optimizing its potency and selectivity against specific microbial and cancer targets. In agricultural chemistry, future research could explore its potential as a sustainable and environmentally friendly alternative to conventional pesticides and herbicides. In materials science, future research could investigate its compatibility with different materials and its potential for use in various industrial applications.
In conclusion, 3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
合成方法
The synthesis of 3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole is a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 2,4-dichlorobenzyl chloride with sodium azide to produce 2,4-dichlorobenzyl azide. This intermediate is then reacted with 3-methylphenoxyacetic acid to yield the desired compound.
属性
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-11-3-2-4-14(7-11)22-10-17-20-16(21-23-17)8-12-5-6-13(18)9-15(12)19/h2-7,9H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEHLMQTFJDXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC(=NO2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5817931.png)
![4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5817933.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817937.png)

![6-chloro-N-[4-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5817950.png)
![ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B5817953.png)


![N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5817977.png)
![2-{[benzyl(methyl)amino]methyl}phenol](/img/structure/B5817982.png)

![7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5817992.png)
![ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5817994.png)
